3-Hydroxy-2-methyl Isoborneol

Description

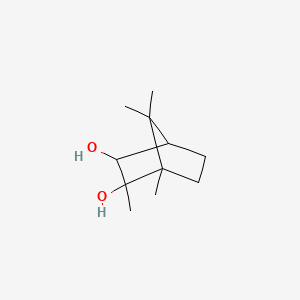

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-6-10(9,3)11(4,13)8(7)12/h7-8,12-13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROZVIRKNWHGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857796 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-24-5 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of 3 Hydroxy 2 Methyl Isoborneol

Diverse Natural Sources and Bioproduction Organisms

While certain microorganisms are prolific producers of the parent compound 2-MIB, 3-Hydroxy-2-methyl Isoborneol (B83184) itself arises from the metabolic action of a different set of bacteria upon this precursor.

The journey to 3-Hydroxy-2-methyl Isoborneol begins with the biosynthesis of 2-methylisoborneol (B1147454) (2-MIB), an irregular monoterpene notorious for its earthy or musty odor in water and soil. hilarispublisher.com The primary producers of 2-MIB are a diverse group of microorganisms, most notably filamentous bacteria from the class Actinomycetia and various species of cyanobacteria (blue-green algae). hilarispublisher.com

Within the Actinomycetia, the genus Streptomyces is a well-documented source of 2-MIB. hilarispublisher.com In cyanobacteria, genera such as Oscillatoria, Phormidium, and Planktothrix have been identified as significant producers. hilarispublisher.comnih.gov These organisms synthesize 2-MIB from the universal monoterpene precursor, geranyl pyrophosphate (GPP), through a pathway involving methylation and subsequent cyclization. hilarispublisher.com

Table 1: Selected Microbial Producers of the Precursor Compound, 2-methylisoborneol (2-MIB)

| Kingdom | Phylum/Class | Genus |

| Bacteria | Actinomycetia | Streptomyces |

| Bacteria | Cyanobacteria | Oscillatoria |

| Bacteria | Cyanobacteria | Phormidium |

| Bacteria | Cyanobacteria | Planktothrix |

This table is not exhaustive but lists some of the primary documented producers.

This compound is not typically found as a direct metabolite of the aforementioned 2-MIB producers. Instead, its natural occurrence is the result of a biotransformation process carried out by other bacteria that metabolize 2-MIB. Several camphor-degrading bacteria have been identified as capable of hydroxylating 2-MIB at various positions on its carbon skeleton. asm.orgunc.edu

Specifically, the bacterium Rhodococcus ruber has been shown to convert 2-MIB into 3-hydroxy-2-MIB. asm.orgunc.edu This transformation is a detoxification or metabolic pathway for the bacterium, where it introduces a hydroxyl group onto the 2-MIB molecule. Therefore, the natural presence of this compound is contingent on the co-occurrence of 2-MIB producing organisms and bacteria capable of its subsequent hydroxylation. Other bacteria, such as Pseudomonas putida and Rhodococcus wratislaviensis, also transform 2-MIB, but they produce different hydroxylated isomers, such as 6-hydroxy-2-MIB and 5-hydroxy-2-MIB, respectively. asm.org

Table 2: Bacterial Biotransformation of 2-methylisoborneol (2-MIB)

| Precursor Compound | Transforming Bacterium | Resulting Product |

| 2-methylisoborneol (2-MIB) | Rhodococcus ruber | This compound |

| 2-methylisoborneol (2-MIB) | Pseudomonas putida | 6-hydroxy-2-MIB |

| 2-methylisoborneol (2-MIB) | Rhodococcus wratislaviensis | 5-hydroxy-2-MIB |

Advanced Chromatographic and Extraction Techniques for Isolation from Natural Matrices

The isolation and purification of this compound from a complex biological matrix, such as a bacterial culture, requires a multi-step approach involving sophisticated extraction and chromatographic techniques. The trace-level concentrations and the presence of the structurally similar precursor, 2-MIB, necessitate highly selective and sensitive methods.

The isolation of this compound from a bacterial culture medium where biotransformation has occurred is a challenging task. A common initial step is liquid-liquid extraction to separate the organic compounds from the aqueous culture. Solvents like methylene (B1212753) chloride have been effectively used for this purpose. asm.orgasm.org Following extraction, the solvent is typically dried over a desiccant such as sodium sulfate (B86663) and then concentrated. asm.orgasm.org

For the purification of the target compound from the crude extract, which will contain the unreacted precursor and other metabolites, chromatographic methods are essential. Thin-layer chromatography (TLC) on activated silica (B1680970) gel with a solvent system such as ethyl acetate (B1210297) can be employed for initial purification and separation of compounds based on polarity. asm.org The hydroxyl group in this compound makes it more polar than 2-MIB, facilitating their separation.

For more precise separation and purification, preparative high-performance liquid chromatography (HPLC) is a powerful technique. lcms.czmicrocombichem.comknauer.netwaters.com By selecting an appropriate stationary phase (e.g., reversed-phase C18 or normal-phase silica) and optimizing the mobile phase, it is possible to achieve high-resolution separation of the hydroxylated derivative from the parent compound.

Modern analytical chemistry offers several advanced techniques that can be applied to the isolation and analysis of trace natural products like this compound. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. asm.orgplos.orgshimadzu.comnih.gov For hydroxylated terpenes, a derivatization step is often employed prior to GC-MS analysis. nih.govcannabissciencetech.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether, which improves chromatographic peak shape and detection sensitivity. nih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile organic compounds from aqueous samples. plos.orgnih.govshimadzu.comnih.gov Headspace SPME, where the fiber is exposed to the vapor phase above the sample, is particularly useful for analyzing microbial cultures for compounds like 2-MIB and its derivatives without direct contact of the fiber with the complex matrix. plos.orgnih.govsigmaaldrich.com

Furthermore, advancements in high-resolution mass spectrometry coupled with gas or liquid chromatography provide enhanced capabilities for the structural elucidation and sensitive detection of trace metabolites in complex mixtures, which is invaluable for identifying and characterizing novel biotransformation products.

Table 3: Summary of Isolation and Analytical Techniques

| Technique | Application | Purpose |

| Liquid-Liquid Extraction | Sample Preparation | Initial separation of organic compounds from aqueous culture. |

| Thin-Layer Chromatography (TLC) | Purification | Preliminary separation based on polarity. |

| Preparative HPLC | Purification | High-resolution isolation of the target compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis | Separation, identification, and quantification of volatile compounds. |

| Derivatization (e.g., Silylation) | Sample Preparation for GC-MS | Increases volatility and improves chromatographic performance of hydroxylated compounds. |

| Solid-Phase Microextraction (SPME) | Sample Preparation | Solvent-free extraction and concentration of analytes from samples. |

Biosynthetic Pathways and Enzymology of 3 Hydroxy 2 Methyl Isoborneol

Precursor Identification and Metabolic Flux in Isoborneol (B83184) Biosynthesis

The biosynthesis of the isoborneol skeleton begins with the fundamental precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In many bacteria, including actinomycetes and cyanobacteria known to produce these compounds, the MEP pathway is the predominant route for IPP and DMAPP synthesis. nih.gov

The direct precursor to the methylated isoborneol core is geranyl diphosphate (GPP), a ten-carbon molecule formed by the condensation of one molecule of IPP and one molecule of DMAPP. The crucial step that diverts metabolic flux towards 2-MIB, and subsequently 3-Hydroxy-2-methyl Isoborneol, is the methylation of GPP. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govqmul.ac.uk The methyl group from SAM is transferred to the C2 position of GPP, forming 2-methylgeranyl diphosphate (2-MeGPP). nih.govresearchgate.net This methylation is the committed step in the pathway, channeling the C10 precursor into this specific branch of monoterpene synthesis.

Isotope-assisted metabolic flux analysis has been a powerful tool in elucidating the flow of carbon through these pathways, confirming the incorporation of precursors like acetate (B1210297) and the methyl group from methionine into the final isoborneol structure. nih.gov

| Precursor/Cofactor | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5 building block for GPP |

| Dimethylallyl Diphosphate (DMAPP) | C5 building block for GPP |

| Geranyl Diphosphate (GPP) | C10 direct precursor for methylation |

| S-adenosyl-L-methionine (SAM) | Methyl group donor |

Enzymatic Mechanisms and Catalytic Cycles in this compound Formation

The formation of this compound is a multi-enzyme process involving a terpene synthase to create the bicyclic isoborneol structure, followed by the activities of a methyltransferase and a hydroxylase for its derivatization.

Following the methylation of GPP to 2-MeGPP, a specialized terpene synthase, 2-methylisoborneol (B1147454) synthase (2-MIBS), catalyzes the complex cyclization cascade to form the isoborneol skeleton. wikipedia.orgwikipedia.org The reaction mechanism is thought to involve the ionization of the diphosphate group from 2-MeGPP, leading to a carbocation intermediate. This is followed by an isomerization to (R)-2-methyllinalyl diphosphate. qmul.ac.uk A series of intramolecular cyclizations then occurs, ultimately forming the characteristic bicyclic bornyl cation, which is then quenched by a water molecule to yield 2-methylisoborneol. qmul.ac.uk The 2-MIB synthase exhibits specificity for the methylated substrate, 2-MeGPP, ensuring the production of the C11-terpenoid. mdpi.com

The derivatization of the isoborneol skeleton to produce this compound involves two key enzymatic activities: methylation and hydroxylation.

The methyltransferase activity is catalyzed by GPP methyltransferase (GPPMT), which, as previously mentioned, acts on GPP to form 2-MeGPP. nih.govmdpi.com This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor and is essential for the formation of the 2-methyl group on the isoborneol core. qmul.ac.uk

The subsequent hydroxylase activity is responsible for the introduction of the hydroxyl group at the C3 position of 2-methylisoborneol. This biotransformation has been observed in camphor-degrading bacteria, such as Rhodococcus ruber T1, which converts 2-MIB to 3-hydroxy-2-MIB. acs.orgunc.edu While the specific enzyme responsible for this reaction in the context of natural this compound biosynthesis is not fully characterized, it is hypothesized to be a cytochrome P450 monooxygenase. Rhodococcus species are known to possess a variety of cytochrome P450 enzymes for the hydroxylation of terpenes like camphor (B46023). qmul.ac.uknih.gov For instance, camphor 5-monooxygenase (P450cam) from Pseudomonas putida and P450camr from a Rhodococcus species are well-studied examples of enzymes that catalyze the stereospecific hydroxylation of camphor, a structurally similar compound. qmul.ac.ukwikipedia.orgqmul.ac.ukebi.ac.ukexpasy.org The catalytic cycle of these P450 enzymes typically involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate. nih.gov

| Enzyme | Substrate | Product | Function |

| GPP Methyltransferase (GPPMT) | Geranyl Diphosphate (GPP) | 2-methylgeranyl diphosphate (2-MeGPP) | Methylation |

| 2-Methylisoborneol Synthase (2-MIBS) | 2-methylgeranyl diphosphate (2-MeGPP) | 2-methylisoborneol (2-MIB) | Cyclization |

| Hydroxylase (e.g., Cytochrome P450) | 2-methylisoborneol (2-MIB) | This compound | Hydroxylation |

Genetic and Molecular Regulation of this compound Biosynthesis

The genes responsible for the biosynthesis of 2-MIB, the precursor to this compound, are often found clustered together in the genomes of producing organisms, such as actinomycetes and cyanobacteria. nih.govnih.gov Typically, the gene encoding the GPP methyltransferase (mtf) and the gene for the 2-methylisoborneol synthase (mic or mibs) are located adjacent to each other and are co-transcribed as an operon. nih.govplos.orgplos.org This genetic linkage ensures the coordinated expression of the enzymes required for the two-step conversion of GPP to 2-MIB. qmul.ac.uk

In some cyanobacteria, this 2-MIB biosynthetic gene cluster is flanked by genes encoding cyclic nucleotide-binding proteins (CNBPs), which may belong to the Crp-Fnr regulator family. nih.govplos.org This suggests a potential regulatory role for these proteins in controlling the expression of the 2-MIB synthesis genes, possibly in response to environmental or cellular signals. plos.org The expression of these genes has been shown to be influenced by factors such as light and culture temperature in cyanobacteria. mdpi.complos.org

Chemical Synthesis Strategies for 3 Hydroxy 2 Methyl Isoborneol and Its Analogues

Derivatization and Synthesis of Structural Analogues of 3-Hydroxy-2-methyl Isoborneol (B83184)

The synthesis of structural analogues of 3-hydroxy-2-methyl isoborneol is rooted in the well-established chemistry of the bicyclic monoterpene scaffold of camphor (B46023) and isoborneol. Research into these analogues allows for the exploration of structure-activity relationships and the development of novel compounds with specific chemical or biological properties. Strategies primarily involve the modification of the isoborneol skeleton and the stereocontrolled synthesis of various isomers.

Systematic Modification of the Isoborneol Skeleton

The systematic modification of the isoborneol skeleton is a key strategy for generating a diverse library of analogues. The most common and versatile starting material for these syntheses is camphor, which is readily available in both enantiomeric forms.

A primary method for creating the tertiary alcohol moiety, such as that in 2-methylisoborneol (B1147454), is the Grignard reaction. google.comgoogle.com This involves the nucleophilic addition of an organomagnesium halide to the carbonyl group of camphor. For instance, the synthesis of 2-methylisoborneol is achieved by reacting D-camphor with methyl magnesium iodide. google.com This foundational reaction can be adapted to generate a wide array of analogues by simply varying the Grignard reagent. Using different alkyl or aryl magnesium halides allows for the introduction of various substituents at the C2 position, leading to a family of 2-substituted isoborneol derivatives.

Further modifications can be achieved by using camphor derivatives that possess additional functional groups. For example, starting with a hydroxylated camphor derivative would allow for the synthesis of analogues with hydroxyl groups at positions other than C3. The regioselectivity of these reactions is crucial, and strategies often involve protecting groups or specialized reagents to direct modifications to the desired position on the bicyclic ring system.

One patented method for synthesizing 2-methylisoborneol highlights an in-situ Grignard reaction where D-camphor, magnesium chips, and methyl iodide are reacted in a single pot. google.com This approach simplifies the process by omitting the separate preparation of the Grignard reagent, making it more efficient for larger-scale production. google.com The purification of the crude product often involves recrystallization from a mixed solvent system, such as water and ethanol, to isolate the final compound. google.com

The table below summarizes reactants and conditions for the synthesis of the core 2-methylisoborneol structure, a strategy that can be adapted for various analogues.

| Starting Material | Primary Reagents | Reaction Type | Product | Reference |

| D-Camphor | Methyl magnesium iodide, Anhydrous ethyl ether | Grignard Reaction | 2-Methylisoborneol | google.com |

| D-Camphor | Magnesium, Methyl iodide, Ether | In-situ Grignard Reaction | 2-Methylisoborneol | google.com |

This interactive table summarizes key synthesis strategies for modifying the isoborneol skeleton.

Synthesis of Chiral and Stereoisomeric Analogues

The synthesis of specific chiral and stereoisomeric analogues of this compound is critical for applications where stereochemistry dictates function, such as in chiral auxiliaries or biologically active molecules. The inherent chirality of the camphor starting material is a powerful tool for controlling the absolute configuration of the synthesized analogues.

Natural 2-methylisoborneol is the (R)-enantiomer, which is synthesized from D-camphor. google.com Consequently, the use of L-camphor as the starting material would lead to the corresponding (S)-enantiomer. This provides a straightforward pathway to access both enantiomers of a desired analogue.

The stereochemistry of the hydroxyl group at C2 is also a critical consideration. The reduction of camphor, for example, can lead to two different diastereomers: isoborneol (where the hydroxyl group is in the exo position) and borneol (endo position). The choice of reducing agent dictates the stereochemical outcome. Highly selective reducing agents, such as L-Selectride, are known to produce specific stereoisomers with high diastereomeric excess. researchgate.net While the Grignard reaction on camphor typically yields the exo-alcohol (isoborneol) derivative due to steric hindrance, reaction conditions can be tuned to influence the stereochemical course.

More advanced synthetic strategies, such as the Sharpless asymmetric epoxidation, can be employed to create chiral precursors with high enantiomeric purity. beilstein-journals.org This method was used to synthesize both enantiomers of 2-methyllinalyl diphosphate (B83284), a biosynthetic precursor to 2-methylisoborneol. beilstein-journals.org Such techniques offer precise control over the stereochemistry of substituents introduced onto the terpene backbone before the final cyclization or modification steps, enabling the synthesis of complex and stereochemically pure isoborneol analogues.

The table below outlines approaches to achieve stereochemical control in the synthesis of isoborneol analogues.

| Objective | Starting Material | Key Reagent/Method | Stereochemical Outcome | Reference |

| Enantiomer Synthesis | D-Camphor | Grignard Reagent | (R)-enantiomer series | google.com |

| Enantiomer Synthesis | L-Camphor | Grignard Reagent | (S)-enantiomer series | |

| Diastereomer Control | Camphor Derivative (Ketone) | L-Selectride | Stereoselective reduction to a specific alcohol isomer | researchgate.net |

| Chiral Precursor Synthesis | Acyclic Terpene Precursor | Sharpless Asymmetric Epoxidation | Enantiomerically enriched intermediates | beilstein-journals.org |

This interactive table details methods for the synthesis of specific chiral and stereoisomeric analogues.

Ecological Roles and Mechanistic Interactions of 3 Hydroxy 2 Methyl Isoborneol

3-Hydroxy-2-methyl Isoborneol (B83184) as a Semiochemical in Chemical Communication

Role in Insect Communication and Behavioral Ecology

No studies were found that identify or describe 3-Hydroxy-2-methyl Isoborneol as a pheromone or any other type of semiochemical involved in the communication or behavioral ecology of insects.

Plant-Microbe-Insect Tripartite Interactions Mediated by this compound

There is no available research indicating that this compound mediates the complex chemical interactions that occur between plants, microbes, and insects.

Chemosensory Reception Mechanisms for this compound Perception (Non-Human Systems)

Olfactory Receptor Binding and Activation Studies

No studies have been published that investigate the binding or activation of any olfactory receptors in non-human organisms by this compound.

Electrophysiological Responses to this compound

There are no records of electrophysiological studies, such as electroantennography (EAG) or single-sensillum recording (SSR), that document neuronal responses to this compound in any non-human sensory system.

Defensive and Signaling Roles of this compound Remain Uncharacterized in Scientific Literature

Despite extensive investigation into the ecological roles of related terpenoid compounds, scientific literature to date does not provide specific information on the defensive or signaling functions of this compound in natural ecosystems.

While the closely related compound, 2-methylisoborneol (B1147454) (2-MIB), is well-documented as a microbial volatile organic compound responsible for earthy and musty odors in water and soil, research has primarily focused on its impact on water quality and its biosynthesis by various cyanobacteria and actinomycetes. The ecological implications of 2-MIB itself are not fully understood, and there is a significant gap in knowledge regarding the specific roles of its hydroxylated derivatives, such as this compound.

Current research on isoborneol and its derivatives largely centers on their applications in the fragrance industry, synthesis of other chemical compounds like camphor (B46023), and their occurrence as taste and odor contaminants. There is a notable absence of studies investigating the potential roles of this compound as a pheromone, allomone, kairomone, or any other form of chemical signaling molecule in plant-herbivore interactions, predator-prey dynamics, or microbial communication.

Similarly, the potential defensive properties of this specific compound against pathogens, herbivores, or competing organisms have not been explored. While plants and microorganisms are known to produce a vast array of terpenoids for defense, the specific contribution of this compound to these defensive strategies has not been identified.

Advanced Analytical Methodologies for 3 Hydroxy 2 Methyl Isoborneol Research

High-Resolution Separation Techniques for Complex Mixtures Containing 3-Hydroxy-2-methyl Isoborneol (B83184)

The accurate identification and quantification of 3-Hydroxy-2-methyl Isoborneol in complex environmental or biological matrices necessitate the use of high-resolution separation techniques. Due to its structural similarity to other naturally occurring terpenoids and potential for isomeric variations, achieving baseline separation from interfering compounds is critical for reliable analysis. Advanced chromatographic methods provide the necessary resolving power to isolate this specific compound from a multitude of other components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including terpenoids like this compound. researchgate.net Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace-level detection. nih.gov

For the analysis of hydroxylated monoterpenes, which have higher polarity due to the hydroxyl group, derivatization is often a necessary step to improve chromatographic performance. nih.gov Silylation, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved resolution on common nonpolar or semi-polar GC columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. nih.govmdpi.com

Sample preparation for trace analysis in aqueous matrices often involves an extraction and concentration step. Techniques such as Solid Phase Microextraction (SPME) and Purge-and-Trap (P&T) are frequently employed for related compounds like 2-methylisoborneol (B1147454) (MIB) and geosmin, achieving detection limits in the low nanogram-per-liter (ng/L) range. lcms.czthermofisher.com These methods are highly applicable to this compound, concentrating the analyte from a large sample volume onto a fiber or trap before thermal desorption into the GC-MS system. d-nb.info

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. lcms.cz By monitoring characteristic ions of the derivatized this compound, chemical noise from the matrix is significantly reduced, allowing for quantification at trace levels. scirp.org

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Sample Preparation | SPME or Purge-and-Trap | Extraction and concentration from aqueous matrix. thermofisher.comd-nb.info |

| Derivatization | Silylation (e.g., with MSTFA) | Increases volatility and thermal stability of the hydroxylated compound. nih.gov |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column providing good separation for a wide range of semi-volatile compounds. nih.gov |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace-level quantification by monitoring specific ions. lcms.cz |

| Typical LOD | 1-10 ng/L | Achievable for similar terpenoids in water samples with appropriate preconcentration. longdom.org |

| Typical Recovery | 80-115% | Represents the efficiency of the entire extraction and analysis process for related compounds. thermofisher.com |

Multidimensional Gas Chromatography (GCxGC) Applications

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. semanticscholar.orgsemanticscholar.org This technique utilizes two columns with different stationary phase selectivities (e.g., a nonpolar column in the first dimension and a polar or shape-selective column in the second dimension) connected by a modulator. dlr.de

The primary benefit of GCxGC in the analysis of this compound is its ability to resolve isomeric compounds and separate the target analyte from co-eluting matrix components that may interfere with accurate quantification. semanticscholar.org The entire effluent from the first column is systematically trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. This process generates a structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns, aiding in identification. nih.gov

The increased peak capacity and improved signal-to-noise ratio make GCxGC particularly valuable for non-targeted analysis and "fingerprinting" of complex samples, allowing for the detection of trace-level compounds that would be obscured in a one-dimensional separation. nist.govepa.gov In the context of this compound research, GCxGC could be instrumental in distinguishing it from other hydroxylated monoterpenes or degradation products in environmental samples. nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

While GC-MS is the conventional choice for many terpenoids, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative, particularly for polar and thermally labile compounds where derivatization is undesirable. nih.gov The presence of a hydroxyl group increases the polarity of this compound compared to related compounds like 2-methylisoborneol, making it amenable to LC-based separations. nih.gov

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the methods of choice, likely using a C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient. thermofisher.commdpi.com

For detection, atmospheric pressure chemical ionization (APCI) is often more effective than electrospray ionization (ESI) for less polar compounds like terpenoids, as it is a gas-phase ionization technique that is well-suited for analytes that are readily vaporized. thermofisher.comnih.gov Coupling the LC system to a tandem mass spectrometer (MS/MS) allows for highly selective detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This approach drastically reduces matrix interference and improves detection limits. nih.gov However, challenges can arise, as some terpenoids, such as geosmin, have been shown to exhibit on-column degradation during LC analysis, which could potentially affect the quantification of this compound and must be carefully evaluated during method development. nist.gov

Spectroscopic Characterization for Detailed Structural Elucidation

Beyond separation and quantification, advanced spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound, including its specific stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For a molecule like this compound, with multiple chiral centers, advanced 2D NMR experiments are required to establish the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. organicchemistrydata.org By observing NOE cross-peaks between specific protons, one can deduce their relative orientation (i.e., whether they are on the same or opposite faces of the bicyclic ring system). For example, an NOE between the proton on the hydroxyl-bearing carbon and one of the methyl groups would confirm their syn (same-side) or anti (opposite-side) relationship. semanticscholar.org

By combining the connectivity information from COSY, HSQC, and HMBC with the spatial information from NOESY, a complete and unambiguous assignment of the relative configuration of all stereocenters in this compound can be achieved.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

While NMR can determine the relative arrangement of atoms, it cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are used to determine the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, but it requires the presence of a chromophore that absorbs in the UV-Vis range. hebmu.edu.cn For molecules like this compound that may lack a strong chromophore, this technique can be challenging. nih.gov However, derivatization with a chromophore-containing tag can sometimes be employed. The modern approach involves comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known absolute configuration. hebmu.edu.cnnih.gov A match between the experimental and calculated spectra confirms the absolute configuration.

Novel Sensor Technologies for Real-time Detection of this compound

Real-time detection of taste and odor compounds in water is a significant area of research, primarily focused on 2-MIB and geosmin. While specific sensors for this compound have not been developed, the technologies being explored for 2-MIB could potentially be adapted for its hydroxylated metabolite.

One of the promising areas is the development of bioelectronic noses. These devices often utilize human olfactory receptors integrated with transducers, such as single-walled carbon nanotube field-effect transistors (swCNT-FET), to detect specific odorants. For instance, a bioelectronic nose has been constructed for the real-time assessment of water quality by detecting geosmin and 2-MIB at concentrations as low as 10 ng/L without sample pretreatment. The selectivity of these sensors is determined by the specific olfactory receptors used. Therefore, the identification of a human olfactory receptor that binds to this compound would be the first step toward developing a similar real-time sensor for this compound.

Another approach involves the use of semiconductor gas sensors. Studies have demonstrated the potential of commercial solid-state gas sensors for the detection of 2-MIB and geosmin in water. These methods often employ a dynamic headspace technique to convert the aqueous sample into a gas that interacts with the sensor. The best limit of detection for 2-MIB has been reported to be 0.52 µg/L using a TGS826 sensor. epslabs.com The successful application of this technology for this compound would depend on its volatility and the sensitivity of existing sensor arrays to this specific compound.

Emerging technologies such as Surface-Enhanced Raman Scattering (SERS) and nanopore sequencing are also being considered for the future of on-site detection of taste and odor compounds. These technologies offer the potential for highly sensitive and specific detection, which could be harnessed for the analysis of this compound.

Quantitative Method Development for this compound in Biological and Environmental Samples

The quantitative analysis of this compound would likely be based on the well-established methods for 2-MIB, primarily chromatography coupled with mass spectrometry. The bacterium Rhodococcus ruber T1 is known to convert 2-MIB into 3-hydroxy-2-MIB, and the analysis of this biotransformation has been accomplished using gas chromatography-mass spectrometry (GC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2-MIB and its derivatives. The identification of this compound as a metabolite of 2-MIB was achieved by analyzing extracts of bacterial cultures using GC-MS. nih.gov For quantitative purposes, various sample preparation and introduction techniques are employed to enhance sensitivity and accuracy.

Solid-Phase Microextraction (SPME): This is a widely used, solvent-free extraction method for concentrating volatile and semi-volatile analytes from aqueous samples. Headspace SPME (HS-SPME) coupled with GC-MS is a sensitive technique for determining taste and odor compounds. For 2-MIB and geosmin, SPME has achieved limits of detection of 25 parts-per-trillion and 10 parts-per-trillion, respectively. nih.gov The development of a quantitative SPME-GC-MS method for this compound would require optimization of fiber chemistry, extraction time, and temperature.

Stir Bar Sorptive Extraction (SBSE): SBSE is another sensitive extraction technique that uses a magnetic stir bar coated with a sorbent phase. It has been used for the analysis of 2-MIB and geosmin in water and fish tissue.

Purge-and-Trap (P&T): This technique involves bubbling an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent material before being desorbed into the GC-MS system. A "salt-free" purge-and-trap GC-MS method has been validated for the trace analysis of 2-MIB and geosmin, with a limit of quantitation of 6 ng/L for 2-MIB. hilarispublisher.com

The following table summarizes the performance of a validated "salt-free" purge-and-trap GC-MS method for 2-MIB, which could serve as a starting point for the development of a similar method for this compound.

| Parameter | 2-methylisoborneol (2-MIB) |

| Linear Range | 0-100 ng/L |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Overall Accuracy (Recovery) | 104.21% ± 19.46 |

| Within-Day Precision (%RSD) | 7.97% |

| Day-to-Day Precision (%RSD) | 20.96% |

| Limit of Quantitation (LOQ) | 6 ng/L |

| Limit of Detection (LOD) | 5 ng/L |

| Data adapted from a study on "salt-free" purge-and-trap GC-MS analysis. hilarispublisher.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile metabolites or to avoid the high temperatures of GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative. A quantitative LC-MS/MS method has been developed for a wide range of organic contaminants in biological and environmental matrices. This method demonstrated low limits of detection (0.12 to 1.79 ng/g) and quantification (0.42 to 4.72 ng/g) for various compounds. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric transitions for selective and sensitive quantification.

The table below shows the key performance metrics of a multi-class organic contaminant analysis method using LC-MS/MS, which indicates the potential for developing a highly sensitive quantitative method for this compound in complex samples.

| Parameter | Performance |

| Average Overall Recovery (AOR) | up to 91% |

| Limit of Detection (LOD) | 0.12 to 1.79 ng g⁻¹ |

| Limit of Quantification (LOQ) | 0.42 to 4.72 ng g⁻¹ |

| Matrix Effects | Predominantly weak ionic suppression (-16% on average) |

| Data from a study on the development of a quantitative LC-MS/MS method for multi-class organic contaminants. nih.gov |

Quantitative Polymerase Chain Reaction (qPCR)

While qPCR does not directly measure the chemical compound, it is a crucial tool for quantifying the abundance of the microorganisms and the genes responsible for the production of compounds like 2-MIB. This approach could be adapted to study the biotransformation of 2-MIB to this compound by quantifying the presence and expression of relevant genes in Rhodococcus ruber. This would provide an indirect measure of the potential for the formation of the hydroxylated metabolite in a given environment.

Computational and Theoretical Investigations of 3 Hydroxy 2 Methyl Isoborneol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For 3-hydroxy-2-methyl isoborneol (B83184), DFT calculations could be employed to determine a variety of electronic properties. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the location of the HOMO would indicate the sites susceptible to electrophilic attack, while the LUMO would highlight the areas prone to nucleophilic attack.

Other important electronic descriptors that can be calculated include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface, and various reactivity indices such as electronegativity, chemical hardness, and softness. These parameters collectively provide a comprehensive picture of the molecule's reactivity profile.

Table 1: Hypothetical Electronic Properties of 3-Hydroxy-2-methyl Isoborneol Calculated using DFT

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule |

| Electron Affinity | 0.8 eV | Energy released when an electron is added |

| Ionization Potential | 8.9 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and its interactions with the surrounding environment. nih.gov

For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis is crucial for understanding its biological activity and physical properties. MD simulations can be used to identify the most stable, low-energy conformations of the molecule. mdpi.com By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe how it folds and flexes, and which conformations are predominantly populated at a given temperature. nih.gov

The results of these simulations can be visualized through Ramachandran-like plots for dihedral angles and by clustering the trajectory to identify representative structures of the most stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution according to the Boltzmann distribution. This information is vital for understanding how the molecule might bind to a receptor or an enzyme active site.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C1-C2-C3-OH) |

| 1 | 0.00 | 65 | 60° |

| 2 | 1.20 | 25 | 180° |

| 3 | 2.50 | 10 | -60° |

Note: The values in this table are hypothetical and intended to exemplify the output of a conformational analysis study.

Chemoinformatic Approaches to Isoborneol Derivative Space Exploration

Chemoinformatics employs computational and informational techniques to a broad range of chemical problems. One of the key applications of chemoinformatics is the exploration of chemical space—the vast set of all possible molecules. For isoborneol derivatives, chemoinformatic approaches can be used to systematically explore structural variations and predict their properties.

By starting with the core isoborneol scaffold, virtual libraries of derivatives can be generated by adding or modifying functional groups at various positions. This process can be guided by algorithms that explore the chemical space around the parent molecule. researchgate.net

Once a virtual library is created, chemoinformatic tools can be used to calculate a wide array of molecular descriptors for each derivative. These descriptors can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex topological and 3D structural descriptors.

Machine learning models can then be trained on these descriptors to predict various properties of interest, such as biological activity, toxicity, or physicochemical characteristics. This allows for the rapid screening of large numbers of virtual compounds, prioritizing those with the most promising profiles for further investigation. This in silico approach significantly accelerates the discovery of new isoborneol derivatives with desired functionalities.

Computational Predictions of Biosynthetic Pathways and Enzymatic Mechanisms

Computational methods are increasingly used to elucidate the biosynthetic pathways of natural products and to understand the mechanisms of the enzymes involved. researchgate.net The biosynthesis of the related compound, 2-methylisoborneol (B1147454) (2-MIB), has been studied, and it is known to be produced from geranyl diphosphate (B83284) (GPP) through the action of two key enzymes: a methyltransferase and a terpene cyclase. pnas.orgnih.govplos.org

Computational approaches can be applied to predict a similar pathway for this compound. Homology modeling can be used to build 3D structures of the putative enzymes involved, based on the known structures of similar enzymes. Docking simulations can then be performed to predict how the substrate, a methylated GPP derivative, binds to the active site of the terpene cyclase.

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide a detailed understanding of the enzymatic reaction mechanism. In a QM/MM simulation, the active site and the substrate are treated with a high level of quantum mechanics theory, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of the bond-breaking and bond-forming events that occur during the cyclization cascade, providing insights into the transition states and intermediates of the reaction. These computational studies can help to explain the stereoselectivity of the enzymatic reaction and guide future protein engineering efforts. beilstein-journals.org

Future Research Directions and Emerging Paradigms in 3 Hydroxy 2 Methyl Isoborneol Studies

Unraveling Cryptic Biosynthetic Pathways and Enzymes

The biosynthesis of 2-methylisoborneol (B1147454) (2-MIB) is well-established, involving a two-step process: the methylation of the universal monoterpene precursor geranyl pyrophosphate (GPP) by a methyltransferase, followed by the cyclization of the resulting 2-methyl GPP by the enzyme 2-MIB synthase (2-MIBS). nih.govnih.govresearchgate.net This pathway is known to occur in various microorganisms, including cyanobacteria and actinomycetes. wikipedia.orgnih.gov

However, the pathway to 3-Hydroxy-2-methyl Isoborneol (B83184) is not one of de novo synthesis but rather a biotransformation of the parent compound, 2-MIB. Research has identified that camphor-degrading bacteria, such as Rhodococcus ruber T1, are capable of converting 2-MIB into 3-Hydroxy-2-methyl Isoborneol. pharmaffiliates.com This points to a cryptic metabolic pathway where the core isoborneol structure is modified by specific enzymatic action.

Future research must focus on identifying and characterizing the precise enzymes responsible for this hydroxylation. The leading candidates for this bioconversion are likely cytochrome P450 monooxygenases or other hydroxylases, which are frequently involved in detoxification and secondary metabolism pathways in bacteria. Key research questions to be addressed include:

Enzyme Identification: What specific class of enzyme in organisms like Rhodococcus ruber catalyzes the C-3 hydroxylation of 2-MIB?

Genetic Basis: Can the genes encoding these hydroxylating enzymes be identified and sequenced? Understanding the genetic basis is crucial for predicting this metabolic capability in other microorganisms.

Mechanism and Regioselectivity: What is the catalytic mechanism, and what controls the high regioselectivity of hydroxylation at the C-3 position?

Prevalence: How widespread is this metabolic pathway in the environment? Are there other microbial species that can perform this transformation?

Unraveling these cryptic pathways is essential for understanding the environmental fate of 2-MIB and the formation of its derivatives.

Innovations in Sustainable and Green Synthesis of this compound

Currently, there are no established, direct chemical synthesis routes for this compound documented in scientific literature. The synthesis of its precursor, 2-MIB, typically involves a Grignard reaction using D-camphor and methyl iodide as starting materials. google.com A multi-step chemical synthesis to produce this compound would likely be complex, requiring protecting group strategies to achieve the correct regioselectivity, and potentially using harsh reagents.

An emerging paradigm in chemical synthesis is the integration of biocatalysis to create more sustainable and "green" processes. A promising future direction for producing this compound is a chemoenzymatic approach. This process would involve:

Efficient Synthesis of 2-MIB: Optimizing the existing synthesis of 2-MIB from renewable feedstocks like camphor (B46023).

Biocatalytic Hydroxylation: Utilizing whole-cell biocatalysts (e.g., Rhodococcus ruber) or isolated enzymes (once identified, as per section 8.1) to perform the specific C-3 hydroxylation.

This method offers several advantages over traditional chemical synthesis:

High Selectivity: Enzymatic reactions are known for their high stereo- and regioselectivity, avoiding the need for complex protection and deprotection steps.

Mild Reaction Conditions: Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and waste.

Environmental Compatibility: This approach avoids the use of toxic heavy metals or harsh organic solvents often employed in synthetic chemistry.

Future research should focus on enzyme discovery, protein engineering to improve catalytic efficiency and stability, and the development of scalable bioreactor processes for this green synthesis.

Deeper Exploration of Ecological Networks and Chemical Communication

The ecological role of 2-MIB is primarily understood through its impact on water quality, where it acts as a potent off-flavor compound. wikipedia.org Produced by certain cyanobacteria and actinomycetes, it signals their presence and can influence the behavior of other organisms. wikipedia.orgnih.gov

The formation of this compound represents a critical, yet unexplored, aspect of this ecological network. Its existence suggests a role in the biodegradation and detoxification of 2-MIB. The addition of a hydroxyl group significantly increases the polarity of the molecule, making it more water-soluble and less volatile. This transformation is likely a key step in the environmental attenuation of 2-MIB's potent odor.

A deeper exploration of this process could reveal new insights into microbial food webs and chemical communication:

Detoxification: Is the conversion of 2-MIB to its hydroxylated form a detoxification mechanism for the bacteria performing the transformation, or for the wider ecosystem?

Chemical Signaling: Does this compound itself have a signaling role? While it is likely less odorous than its precursor, it could act as a chemical cue for other microorganisms, potentially indicating the presence of both a carbon source (2-MIB) and the bacteria capable of degrading it.

Biodegradation Pathways: The formation of this compound is likely just the first step in the complete mineralization of 2-MIB. Future research should aim to elucidate the entire degradation pathway, identifying subsequent metabolites and the responsible microbial communities.

Understanding the transition from the potent signal molecule 2-MIB to its hydroxylated metabolite is crucial for a complete picture of its ecological life cycle and for developing bioremediation strategies for water sources affected by 2-MIB contamination.

Development of Next-Generation Analytical Platforms for Isoborneol Metabolomics

The analysis of 2-MIB in environmental samples is well-established, driven by the need to detect it at very low odor-threshold concentrations (in the ng/L range). hilarispublisher.comthermofisher.com Due to its volatility, common analytical techniques include purge-and-trap or solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). nih.govplos.org

However, these methods are not optimal for studying the full spectrum of isoborneol metabolomics, which includes more polar and less volatile compounds like this compound. The hydroxyl group reduces the volatility of the molecule, making it less amenable to efficient extraction by headspace techniques or purging.

Therefore, the development of next-generation analytical platforms is essential. Future efforts should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is better suited for analyzing polar and non-volatile compounds in aqueous matrices. Developing sensitive LC-MS/MS methods will be critical for the detection and quantification of this compound and other potential metabolites.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, such as Orbitrap or TOF mass spectrometers, will enable the confident identification of unknown metabolites based on accurate mass measurements and fragmentation patterns.

Metabolomic Profiling: Moving beyond targeted analysis of a single compound, untargeted metabolomics approaches can be used to screen for a wide range of 2-MIB degradation products in microbial cultures or environmental samples. This would provide a comprehensive view of the biodegradation network.

Improved Sample Preparation: Innovations in sample preparation, such as advanced solid-phase extraction (SPE) materials tailored for polar compounds, will be needed to effectively concentrate trace levels of isoborneol metabolites from complex water samples.

These advanced analytical platforms will be instrumental in moving the field from simply detecting the parent odorant to understanding the complete metabolic fate of isoborneol compounds in the environment.

Q & A

Q. What mechanisms underlie 3-Hydroxy-2-methyl Isoborneol's inhibition of macrophage foam cell formation in atherosclerosis research?

- Methodological Answer : this compound reduces lipid accumulation in macrophages by inhibiting oxidized low-density lipoprotein (ox-LDL) uptake. Key experimental approaches include:

- Dil-ox-LDL uptake assays to quantify ox-LDL internalization in RAW 264.7 macrophages .

- Oil red O staining to visualize intracellular lipid droplets .

- mRNA microarray analysis to identify gene expression profiles linked to lipid metabolism, revealing similarities to ikarugamycin (an ox-LDL uptake inhibitor) .

- Cytotoxicity validation via MTT assays to ensure cell viability at therapeutic concentrations (e.g., 20 μM in RAW 264.7 cells) .

Q. How can researchers analytically distinguish between Isoborneol and its stereoisomer Borneol in experimental settings?

- Methodological Answer : Differentiation relies on structural and spectroscopic techniques:

- Gas chromatography (GC) : Isoborneol elutes earlier than borneol due to lower polarity (shorter retention time) .

- Infrared (IR) spectroscopy : Absence of a carbonyl (C=O) stretch in Isoborneol confirms complete reduction from camphor precursors .

- Nuclear Magnetic Resonance (NMR) : Distinct stereochemical environments of hydroxyl groups produce unique chemical shifts .

Q. What methodological approaches confirm this compound's antiviral activity against HSV-1?

- Methodological Answer : Antiviral efficacy is assessed through:

- Glycosylation inhibition assays : Isoborneol blocks maturation of viral glycoproteins (e.g., HSV-1 gB and gD) without affecting host cell glycosylation .

- Plaque reduction assays : Quantifies viral replication inhibition (e.g., 0.06% Isoborneol completely halts HSV-1 replication) .

- Cytotoxicity screening : Human and monkey cell lines (e.g., Vero) confirm low toxicity at 0.016–0.08% concentrations .

Advanced Research Questions

Q. How do pathway enrichment analyses elucidate this compound's effects on ox-LDL-induced macrophage pathways?

- Methodological Answer : The Connectivity Map (CMAP) database identifies pathways modulated by Isoborneol:

- Cell migration and polarity : Pathways like hsa04810 (Regulation of actin cytoskeleton) and hsa04072 (Phospholipase D signaling) explain its anti-atherogenic effects by countering ox-LDL-induced macrophage dysfunction .

- Data integration : Overlap with ikarugamycin’s gene signatures highlights shared mechanisms in ox-LDL uptake inhibition .

Q. What experimental strategies address contradictions in cytotoxicity data of this compound across different cell lines?

- Methodological Answer : Discrepancies arise from cell-type-specific responses and concentration thresholds:

- Dose-response profiling : RAW 264.7 macrophages tolerate ≤20 μM Isoborneol without viability loss , whereas neuronal cells (e.g., SH-SY5Y) show protective effects at lower doses (e.g., 10 μM against 6-OHDA-induced apoptosis) .

- Comparative assays : Parallel MTT testing across cell lines under standardized conditions (e.g., 24–48 hr exposure) clarifies toxicity thresholds .

Q. How does stereochemical control during synthesis impact the biological activity of this compound?

- Methodological Answer : Kinetic vs. thermodynamic product ratios influence activity:

- Reductive synthesis : Sodium borohydride reduction of camphor favors Isoborneol (85% yield) due to steric hindrance in the endo configuration .

- GC-MS quantification : Monitors borneol/isoborneol ratios to optimize stereochemical purity .

- Activity correlation : Exo-hydroxyl orientation in Isoborneol enhances interactions with lipid membranes and viral glycoproteins compared to borneol .

Q. What catalytic systems optimize the synthesis of this compound while minimizing byproducts like borneol?

- Methodological Answer : Catalyst selection critically impacts yield and purity:

- Boric acid derivatives : Reduce isoborneol byproduct formation during α-pinene esterification-saponification .

- Titanium-based catalysts : Improve regioselectivity in terpene synthesis, minimizing undesired stereoisomers .

- Process optimization : Reaction temperature control (<50°C) prevents thermal equilibration between borneol and isoborneol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.